![molecular formula C11H11Cl2NO4 B15095364 beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- CAS No. 927997-58-8](/img/structure/B15095364.png)
beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is a synthetic compound that combines the properties of beta-alanine and dichlorophenoxyacetic acid Beta-alanine is a naturally occurring beta amino acid, while dichlorophenoxyacetic acid is a chlorinated derivative of phenoxyacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- typically involves the reaction of beta-alanine with 2,5-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, affecting cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Alanine: A naturally occurring beta amino acid with similar structural features but lacking the dichlorophenoxyacetyl group.
2,5-Dichlorophenoxyacetic Acid: A chlorinated derivative of phenoxyacetic acid, used as a herbicide and plant growth regulator.
N-Acetyl-beta-alanine: A derivative of beta-alanine with an acetyl group, used in various biochemical applications.
Uniqueness
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of the dichlorophenoxyacetyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
927997-58-8 |
|---|---|
Formule moléculaire |
C11H11Cl2NO4 |
Poids moléculaire |
292.11 g/mol |
Nom IUPAC |
3-[[2-(2,5-dichlorophenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO4/c12-7-1-2-8(13)9(5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
Clé InChI |
XZXMFLVFBLVBSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OCC(=O)NCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


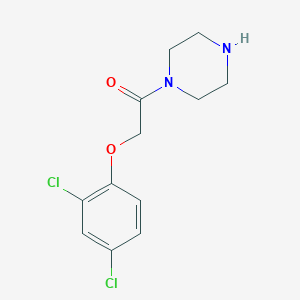
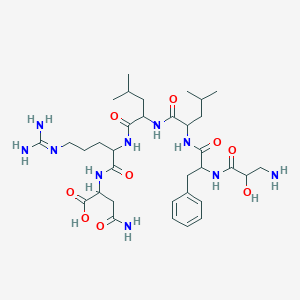
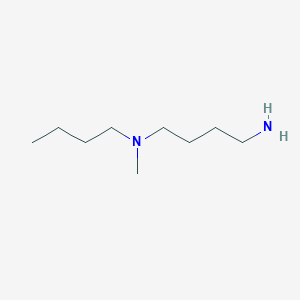
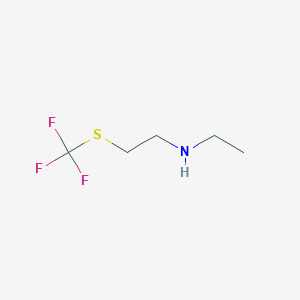
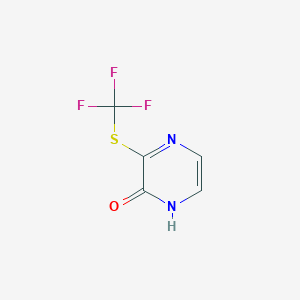
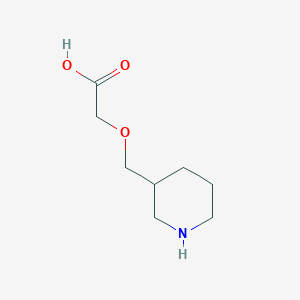
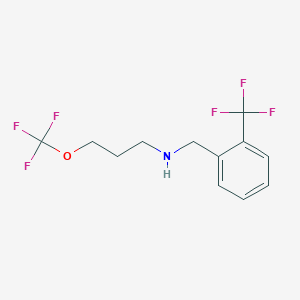
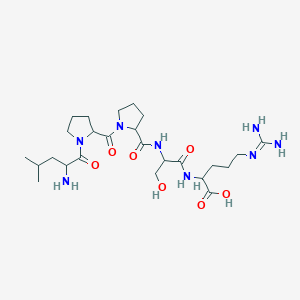
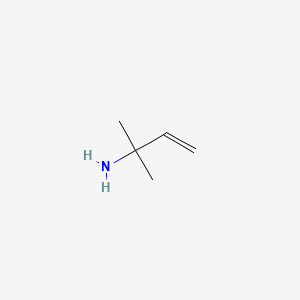
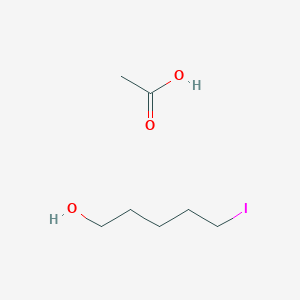
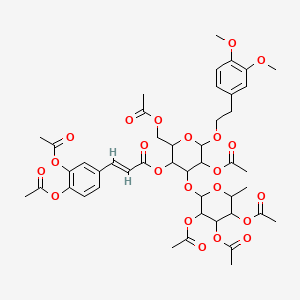
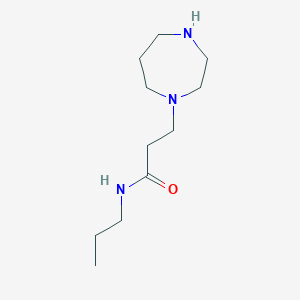
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
